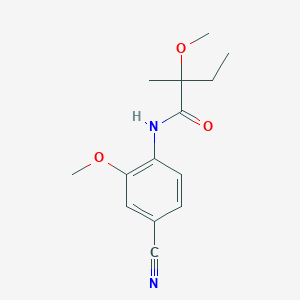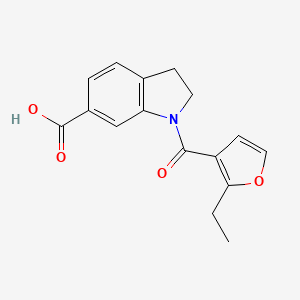![molecular formula C14H24N2O4 B6633214 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-4827 and is classified as a PARP inhibitor. PARP inhibitors are a class of compounds that have shown promising results in the treatment of various cancers. In
Mecanismo De Acción
The mechanism of action of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid involves the inhibition of PARP, an enzyme involved in DNA repair. PARP inhibitors work by preventing the repair of damaged DNA, which leads to the death of cancer cells. This mechanism of action makes PARP inhibitors a promising class of compounds for the treatment of various cancers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid are mainly related to its inhibition of PARP. This inhibition leads to the accumulation of DNA damage, which triggers the death of cancer cells. Additionally, PARP inhibitors have been shown to enhance the effectiveness of chemotherapy and radiation therapy by preventing the repair of DNA damage caused by these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid in lab experiments include its potent PARP inhibition and its potential use in combination with other cancer treatments. However, there are also limitations to its use, including its high cost and potential toxicity.
Direcciones Futuras
There are several future directions for the research of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid. One direction is the development of more potent and selective PARP inhibitors. Another direction is the exploration of the potential use of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, the combination of PARP inhibitors with other cancer treatments is an area of active research, and further studies are needed to optimize these combinations.
Métodos De Síntesis
The synthesis of 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid involves several steps. The first step is the synthesis of 3-(3-Methoxycyclobutyl)propanoic acid, which is achieved by the reaction of 3-cyclobutene-1-methanol with ethyl 3-bromopropionate. The resulting compound is then reacted with piperidine and triethylamine to form 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of PARP, an enzyme involved in DNA repair. PARP inhibitors have shown promising results in the treatment of various cancers, including breast, ovarian, and prostate cancer. 3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-[1-[(3-methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-20-12-8-10(9-12)15-14(19)16-7-3-2-4-11(16)5-6-13(17)18/h10-12H,2-9H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVPAKCVITUPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)NC(=O)N2CCCCC2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)

![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)

![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)
